![molecular formula C18H22N6O2 B5501913 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

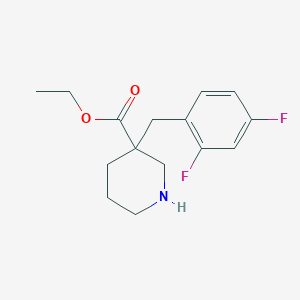

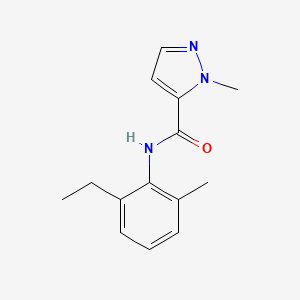

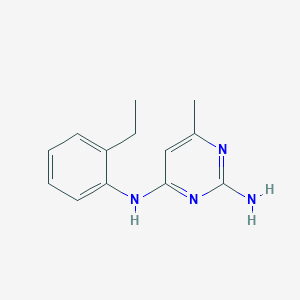

The synthesis of related compounds involves regioselective processes to develop novel heterocyclic amino acids in protected ester forms, which are used as achiral and chiral building blocks. For instance, series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed through a multi-step process that includes conversion to β-keto esters, treatment with N,N-dimethylformamide dimethyl acetal, and subsequent reactions to afford the target compounds. These synthesis pathways highlight the intricate steps involved in constructing such complex molecules (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

Molecular structure analyses, such as NMR spectroscopy and HRMS investigation, are crucial for confirming the structures of synthesized heterocyclic compounds. The detailed characterization ensures the identification of the novel compounds' molecular frameworks, providing insights into their potential biological activities and chemical properties (Matulevičiūtė et al., 2021).

Chemical Reactions and Properties

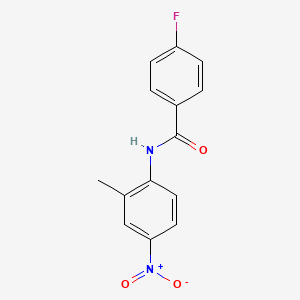

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, undergo various chemical reactions, such as [3+2] cycloaddition, to yield novel isoxazolines and isoxazoles. These reactions highlight the compounds' reactivity and potential for further functionalization, which is essential for exploring their chemical properties and potential applications in different fields (Rahmouni et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Isoxazolines and Isoxazoles

A study described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds were characterized by various spectroscopic methods, hinting at their potential for further biological application studies (Rahmouni et al., 2014).

Aurora Kinase Inhibition

Another research focuses on compounds, including a detailed structure similar to the one , as aurora kinase inhibitors, suggesting a potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, incorporating pyrimidine structures, have shown significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation have been evaluated for their insecticidal and antibacterial potential, highlighting their utility in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Heterocyclic Amino Acids Synthesis

The synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates, has been reported. These compounds serve as building blocks for further chemical synthesis, suggesting their importance in medicinal chemistry (Matulevičiūtė et al., 2021).

Propriétés

IUPAC Name |

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-13-10-14(2)24-16(21-13)15(11-20-24)12-22-8-4-18(5-9-22,17(25)26)23-7-3-6-19-23/h3,6-7,10-11H,4-5,8-9,12H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGECZXIFUXTFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)CN3CCC(CC3)(C(=O)O)N4C=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)